Home > Products > Screening Compounds P14935 > N-(2-methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide
N-(2-methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide -

N-(2-methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide

Catalog Number: EVT-3907359
CAS Number:
Molecular Formula: C20H29N3O2
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides Derivatives

    Compound Description: This group of compounds features a pyridine ring, a 1,3,4-oxadiazole ring, and a sulfanyl acetohydrazide group. The researchers synthesized a series of these derivatives and found that some, including DK-IB, DK-IC, DK-IG, and DK-IH, demonstrated good antifungal activity. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring system with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. Furthermore, the exploration of various substitutions on the pyridine ring in these derivatives provides insight into potential modifications for the phenylbutyl group of N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. []

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

    Compound Description: This compound combines a chromenone moiety with a 1,3,4-oxadiazole ring linked through a methoxyphenyl group. The study reports the crystal structure of this compound, providing insights into its spatial arrangement and potential interactions. []

    Relevance: The presence of the 1,3,4-oxadiazole ring links this compound structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The variations in substituents and the additional chromenone moiety offer valuable insights into structural modifications and their potential impact on the properties of the target compound. []

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

    Compound Description: This compound consists of a benzonitrile group connected to a 1,3,4-oxadiazole ring through a methoxyphenyl linker. This study elucidates its crystal structure, highlighting the arrangement of its functional groups. []

    Relevance: The shared 1,3,4-oxadiazole ring system and the presence of a phenyl ring, although with different substitution patterns, establish a structural connection to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The benzonitrile group, replacing the propanamide moiety in the target compound, suggests an alternative functional group for exploration. []

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: This compound features an acetamide group linked to a 1,3,4-oxadiazole ring through a chlorophenylmethoxy linker. The crystal structure of this compound is detailed in the study. []

    Relevance: This compound exhibits a structural resemblance to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide due to the common 1,3,4-oxadiazole ring and a substituted phenyl ring. The acetamide group and the chlorophenylmethoxy linker provide structural variations that can be investigated for their impact on the properties of the target compound. []

2-(p-Tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline Derivatives

    Compound Description: These compounds are characterized by a quinoline core, a 1,3,4-oxadiazole ring, and a pyridinyl substituent. The researchers discovered that several of these compounds displayed potent antibacterial activity. []

    Relevance: These derivatives share the 1,3,4-oxadiazole ring system with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The presence of the quinoline and pyridine rings instead of the alkyl chains and propanamide group in the target compound provides alternative frameworks for structural exploration. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

    Compound Description: This group of compounds encompasses a thiazole ring linked to a 1,3,4-oxadiazole ring through a methylene bridge, a sulfanyl propanamide moiety, and a substituted phenyl group. The study highlights their potent urease inhibitory activity and low cytotoxicity. []

    Relevance: These compounds share a close structural similarity to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The presence of a thiazole ring in place of the phenylbutyl chain and the sulfanyl group in the linker region presents valuable structural variations for investigation in the context of the target compound. []

3-(5-Phenyl-1, 3, 4-oxadiazol-2-yl)-2H -chromen-2-ones

    Compound Description: This compound combines a chromenone unit with a 1,3,4-oxadiazole ring linked directly to a phenyl group. These compounds exhibit anticonvulsant activity, particularly compound IVb, which demonstrates significant potential in MES and PTZ models. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring and the phenyl group with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The chromenone unit instead of the alkyl chain and propanamide group offers an alternative structural motif for potential modification of the target compound. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

    Compound Description: This compound comprises a quinoline structure with a methylpiperazine substituent, a 1,3,4-oxadiazole ring, and a phenyl group. The study focuses on its crystal structure, revealing insights into its spatial conformation and intermolecular interactions. []

    Relevance: The shared 1,3,4-oxadiazole and phenyl rings link this compound structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The quinoline ring, the methylpiperazine, and the trifluoromethyl group present potential alternative structural elements for exploration in the design and modification of the target compound. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound exhibits a unique structure with a benzamide group connected to a biphenyl system, which in turn, is linked to a 4,5-dihydro-1,3,4-oxadiazol-2-yl moiety. It acts as a potent and selective calcium release-activated calcium channel inhibitor, exhibiting potential for treating inflammatory diseases. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring system with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. While the overall structure differs, the presence of the oxadiazole ring and the exploration of its derivatization in the context of calcium channel inhibition offers valuable insight into potential bioisosteres and pharmacological activities for the target compound. []

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

    Compound Description: These compounds are characterized by a naphthofuran core structure, a 1,3,4-oxadiazole ring, and an acetamide group. These compounds demonstrated good antibacterial and antifungal activities. []

    Relevance: The shared 1,3,4-oxadiazole ring system and the presence of an acetamide group in both compounds draw a connection to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The naphthofuran moiety and the variations in substitutions provide alternative structural features for consideration when exploring the structure-activity relationship of the target compound. []

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxyphenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone Derivatives

    Compound Description: This series of compounds features a cyclohexadienone core with multiple 1,3,4-oxadiazole rings and mercapto groups. The study focuses on their synthesis and the potential for further derivatization. []

    Relevance: The presence of the 1,3,4-oxadiazole ring in both these compounds and N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide establishes a direct structural link. While the overall structures are distinct, the incorporation of multiple oxadiazole rings and the exploration of various substitutions on these rings offer valuable insights into potential modifications for the target compound. []

    Compound Description: This group of compounds is characterized by a 1,3,4-oxadiazole ring attached to a chlorophenyl group, a sulfanyl acetamide moiety, and various N-substitutions. The study highlights their antimicrobial activity and relatively low hemolytic toxicity. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring and a substituted phenyl ring with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The presence of the sulfanyl acetamide group offers a structural variation for exploration, while the various N-substitutions provide insight into potential modifications for the alkyl chain in the target compound. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This compound features a pyridazinone ring system linked to a 1,3,4-oxadiazole ring through a methylene bridge. The study provides insights into its crystal structure, highlighting the spatial arrangement of its functional groups. []

    Relevance: The presence of both a 1,3,4-oxadiazole ring and a phenyl ring, although with different substitution patterns, establishes a structural connection with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The pyridazinone ring and the dimethylamino group in the compound presented offer valuable structural variations for consideration. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

    Compound Description: This compound connects a benzoxazole ring to a 1,3,4-oxadiazole ring through a sulfanyl ethyl linker. This compound displayed a broad range of antimicrobial, antioxidant, and antitubercular activities. []

    Relevance: The presence of the 1,3,4-oxadiazole ring system connects this compound with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The benzoxazole ring, the sulfanyl ethyl linker, and the reported biological activities provide valuable insights into potential bioisosteric replacements and pharmacological properties for the target compound. []

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

    Compound Description: These compounds share a core structure of a benzamine linked to a 1,3,4-oxadiazole ring through a methylene group. The research highlights the antiproliferative and antioxidant activities of these compounds. []

    Relevance: These compounds are structurally similar to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide, primarily due to the presence of the 1,3,4-oxadiazole ring system. While the overall structures differ, the benzamine moiety and its potential for further substitution provide structural insights that can be considered for modifications to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring system connected to an indole moiety and a benzenesulfonamide group. The study investigated its potential as an antitubercular agent through docking studies with the Mycobacterium tuberculosis enoyl reductase (InhA) enzyme. []

    Relevance: Although structurally different, the presence of the 1,3,4-oxadiazole ring system in both this compound and N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide creates a structural link. The exploration of the compound's antitubercular activity and the variations in substituents around the oxadiazole ring offer insights for potential applications and structural modifications of the target compound. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

    Compound Description: This compound combines a 1,3,4-oxadiazole ring with a tetrazole ring through a methylene bridge. The research focuses on its synthesis, characterization, and potential use as an energetic material precursor due to its promising properties. []

    Relevance: The shared 1,3,4-oxadiazole ring system links this compound to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The incorporation of the tetrazole ring and its influence on the compound's energetic properties offer intriguing possibilities for structural modifications and property modulation in the target compound. []

    Compound Description: These platinum complexes utilize 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand. Both complexes, Pt1 and Pt2, exhibit efficient electroluminescence, making them suitable materials for OLEDs. []

    Relevance: The presence of the 1,3,4-oxadiazole ring and the phenyl group in these complexes directly links them structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. While the overall structures differ significantly, the incorporation of the oxadiazole ring into platinum complexes for OLED applications offers a unique perspective on potential applications and material properties that could be considered for the target compound. []

1-(3-chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole Derivatives

    Compound Description: This group of compounds is characterized by a pyrazole ring system, a 1,3,4-oxadiazole ring, and a chloropyridine moiety. These compounds demonstrated good anti-TMV (Tobacco Mosaic Virus) activity. []

    Relevance: The presence of the 1,3,4-oxadiazole ring system in these derivatives establishes a direct structural link to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The pyrazole ring, the chloropyridine group, and the observed antiviral activity provide valuable structural motifs and pharmacological properties that could be considered for modifications and potential applications of the target compound. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

    Compound Description: These compounds feature an indolizine core, a 1,3,4-oxadiazole ring, a fluorophenyl group, and a methanone linker. The study reports their synthesis and evaluation as anticancer and antimicrobial agents. []

    Relevance: The 1,3,4-oxadiazole ring and a phenyl ring, although in a different arrangement, connect these compounds to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The indolizine core, the fluorophenyl group, and the exploration of their anticancer and antimicrobial activities provide a framework for considering structural variations and potential pharmacological targets for the target compound. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

    Compound Description: This compound consists of a 1,3,4-oxadiazole ring linked to a chlorophenylisoxazole group. It's structurally characterized by the presence of phenyl and chlorophenyl substituents on the oxadiazole and isoxazole rings. []

    Relevance: The shared 1,3,4-oxadiazole ring and the presence of a substituted phenyl ring, though in a different arrangement, establish a structural connection to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The isoxazole ring and the specific substitution pattern provide insights into potential structural variations that can be explored in the context of the target compound. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

    Compound Description: This series of bi-heterocyclic compounds consists of a 1,3-thiazole ring connected to a 1,3,4-oxadiazole ring through a sulfanyl acetamide linker. The research explored their potential as therapeutic agents for Alzheimer's disease and diabetes. []

    Relevance: The presence of the 1,3,4-oxadiazole ring system, similar to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide, establishes a structural connection. The incorporation of the thiazole ring and the investigation of these compounds as potential therapeutic agents for Alzheimer's disease and diabetes offer valuable insights into potential bioisosteric replacements and pharmacological applications for the target compound. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

    Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring system connected to a chlorobenzamide moiety through a butyl linker. The study determined its crystal structure and analyzed its intermolecular interactions. []

    Relevance: Despite structural differences, the presence of the 1,3,4-oxadiazole ring in both this compound and N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide links them structurally. The variations in substituents around the oxadiazole ring, specifically the chlorobenzamide group and the butyl linker, provide insights into possible modifications and their impact on the properties of the target compound. []

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide

    Compound Description: This compound comprises a pyridine ring with a sulfonamide substituent, a 1,3,4-oxadiazole ring, and a methoxymethylpyrazine moiety. The study delves into its crystal structure, revealing its molecular conformation and interactions. []

    Relevance: The presence of both the 1,3,4-oxadiazole ring and a phenyl ring, although with different substitutions, connects this compound structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The pyridine ring, the sulfonamide group, and the methoxymethylpyrazine moiety offer valuable structural variations for exploration in the context of the target compound. []

5-Amino-6-aryl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-2-thioxo-1,3-thiazin-4-ones

    Compound Description: This class of compounds is characterized by a thiazine ring linked to a 1,3,4-oxadiazole ring. These compounds were synthesized via a Michael addition reaction followed by ring transformation. []

    Relevance: The presence of the 1,3,4-oxadiazole ring system links these compounds structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The thiazine ring and the variations in aryl substituents provide insights into potential structural modifications and their impact on the properties of the target compound. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound features a benzamide group connected to a 1,3,4-oxadiazole ring. This particular form of the compound is a thermodynamically stable crystalline modification. []

    Relevance: The presence of the 1,3,4-oxadiazole ring system links this compound structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. While the overall structures differ, the focus on the crystalline modification of this compound highlights the importance of solid-state properties, which might be relevant for the development and formulation of the target compound. []

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

    Compound Description: This compound consists of a 1,3,4-oxadiazole ring linked to two pyridine rings. The research focuses on its crystal structure analysis, providing insights into its molecular geometry and packing. []

    Relevance: The 1,3,4-oxadiazole ring is a common feature between this compound and N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide, establishing a structural connection. The presence of two pyridine rings, instead of the alkyl chains and propanamide in the target compound, provides alternative frameworks for structural exploration. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

    Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring linked to a benzamide moiety. It's characterized by a thioxo group on the oxadiazole ring and a methylpropyl substituent. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide, forming a structural link. The benzamide group and the thioxo group on the oxadiazole ring offer structural variations for exploration. []

N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

    Compound Description: This compound comprises a 1,3,4-oxadiazole ring connected to a triphenylamine unit and a pyridine ring. This study focuses on its crystal structure, showing its planar conformation and intermolecular hydrogen bonding. []

    Relevance: The shared 1,3,4-oxadiazole ring and the presence of multiple phenyl rings link this compound structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The triphenylamine unit and the pyridine ring offer alternative structural motifs for potential modification of the target compound. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

    Compound Description: This compound integrates a thiazole ring with a benzamide group and is linked to a 1,3,4-oxadiazole ring. This hybrid ring system demonstrated potential as an antibacterial agent. []

    Relevance: The presence of both a 1,3,4-oxadiazole ring and a phenyl ring links this compound to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The incorporation of a thiazole ring and a benzamide group, along with the promising antibacterial activity, provides valuable insights into structural variations and potential pharmacological activities for the target compound. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

    Compound Description: This family of compounds features a 1,3,4-oxadiazole ring linked to a phenylsulfanyl acetamide moiety, with various N-substitutions explored in the study. The researchers observed notable antimicrobial activity in this series, with compound 6h displaying particularly potent activity. []

    Relevance: This group shares the 1,3,4-oxadiazole ring and a phenyl group with N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The sulfanyl acetamide linker and the exploration of various N-substitutions provide valuable insights into structural variations and their potential effects on the biological activities of the target compound. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

    Compound Description: This compound comprises a 1,3,4-oxadiazole ring linked to a diphenylmethyl group through a sulfanyl acetamide linker. It's structurally characterized by a pyrazinyl substituent on the acetamide nitrogen. []

    Relevance: The shared 1,3,4-oxadiazole ring system and the presence of a diphenylmethyl group, which can be considered a modified form of the phenylbutyl chain in the target compound, establish a structural connection to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The sulfanyl acetamide linker and the pyrazinyl substituent provide further structural variations that could be explored. []

Ethyl ({5-[5′-(2-ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

    Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a terphenyl group through a sulfanyl acetate linker. The terphenyl group is further substituted with fluoro and ethoxy-oxoethoxy groups. []

    Relevance: The common 1,3,4-oxadiazole ring links this compound to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The terphenyl group and the sulfanyl acetate linker provide insights into potential modifications and their impact on the properties of the target compound. []

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol / Thiadiazol-2-amine Derivatives

    Compound Description: This series of compounds features a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring connected to a styrylsulfonylmethyl group. The research focuses on their synthesis and their antioxidant and anti-inflammatory activities. []

    Relevance: While these compounds differ structurally from N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide, the presence of the 1,3,4-oxadiazole ring, and the exploration of their antioxidant and anti-inflammatory activities, might offer valuable insights into potential pharmacological applications and structural modifications for the target compound. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a chlorophenylmethanesulfonamide group through a (phenylethenyl)sulfonylmethyl linker. The study analyzed its crystal structure, focusing on the arrangement of its functional groups and intermolecular interactions. []

    Relevance: The presence of both the 1,3,4-oxadiazole ring and a substituted phenyl ring, though with a different substitution pattern, connects this compound structurally to N-(2-Methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide. The (phenylethenyl)sulfonylmethyl linker and the methanesulfonamide group provide structural variations that could be investigated in the context of the target compound. []

Properties

Product Name

N-(2-methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide

IUPAC Name

N-(2-methylbutyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H29N3O2/c1-3-16(2)15-21-18(24)13-14-20-23-22-19(25-20)12-8-7-11-17-9-5-4-6-10-17/h4-6,9-10,16H,3,7-8,11-15H2,1-2H3,(H,21,24)

InChI Key

HWKGDOFUZQSZGY-UHFFFAOYSA-N

SMILES

CCC(C)CNC(=O)CCC1=NN=C(O1)CCCCC2=CC=CC=C2

Canonical SMILES

CCC(C)CNC(=O)CCC1=NN=C(O1)CCCCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.